molecular formula C22H21N5O2 B12789754 Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-25-8

Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12789754
CAS No.: 87607-25-8
M. Wt: 387.4 g/mol
InChI Key: FIUBYTNZUKCOKI-UHFFFAOYSA-N
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Description

Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate is a complex organic compound known for its significant biological and chemical properties This compound belongs to the class of pyridopyrazines, which are heterocyclic compounds containing a pyridine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity. For instance, the use of methanesulfonic acid in methanol under reflux conditions can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The amino and carbamate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, metal catalysts (such as palladium or platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect tubulin polymerization, which is crucial for cell division. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an antitumor agent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrazine derivatives such as:

Uniqueness

Ethyl (5-amino-1,2-dihydro-2,3-diphenylpyrido(3,4-b)pyrazin-7-yl)carbamate stands out due to its specific substitution pattern and functional groups, which confer unique reactivity and biological activity. Its ability to interact with tubulin and other molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

87607-25-8

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl N-(5-amino-2,3-diphenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C22H21N5O2/c1-2-29-22(28)26-17-13-16-20(21(23)25-17)27-19(15-11-7-4-8-12-15)18(24-16)14-9-5-3-6-10-14/h3-13,18,24H,2H2,1H3,(H3,23,25,26,28)

InChI Key

FIUBYTNZUKCOKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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